tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate
Description
Historical Context and Discovery
The development of this compound represents a continuation of the broader historical evolution of carbamate chemistry that began in the nineteenth century. The foundational work in carbamate chemistry can be traced back to the early investigations of carbamic acid derivatives, which established the framework for understanding these versatile chemical entities. The specific synthesis and characterization of hydroxycarbamimidoyl-containing carbamates emerged from the convergence of two important chemical research areas: the development of efficient protecting group strategies for organic synthesis and the exploration of amidoxime chemistry for pharmaceutical applications.
The historical significance of this compound is closely tied to the advancement of amidoxime synthesis methodologies, which were first explored in 1873 when Lossen and Schigerdecker synthesized formamidoxime. However, the structural understanding of amidoximes only became clear in 1884 through Tiemann's pioneering work, which laid the groundwork for the modern synthesis approaches used to create compounds like this compound. The evolution of carbamate protecting group chemistry throughout the twentieth century provided the synthetic tools necessary to combine these functionalities into sophisticated molecular architectures.
The emergence of tert-butyl carbamate protecting groups revolutionized organic synthesis by providing stable, yet selectively removable protection for amino functionalities. This development was crucial for enabling the synthesis of complex molecules containing both carbamate and amidoxime functionalities, such as the target compound under investigation. The historical trajectory of this research demonstrates how incremental advances in synthetic methodology eventually converged to enable the preparation of highly specialized chemical entities.
Classification within Carbamate Family
This compound belongs to the broader classification of organic carbamates, which are derivatives of carbamic acid characterized by the general structure H2NC(=O)OH. Within this family, the compound specifically represents a subclass of N-substituted carbamates where the nitrogen atom bears a complex hydroxycarbamimidoyl-containing substituent. The carbamate functionality in this molecule serves as both a protecting group and a structural element that influences the compound's chemical and physical properties.
The classification of this compound within carbamate chemistry is further refined by considering its structural complexity and functional group diversity. Unlike simple alkyl or aryl carbamates, this molecule incorporates multiple nitrogen-containing functionalities, including the hydroxycarbamimidoyl group, which significantly expands its potential chemical reactivity and biological activity profile. The presence of the tert-butyl ester group classifies it specifically as a urethane-type carbamate, which typically exhibits enhanced stability compared to other carbamate variants.
From a synthetic chemistry perspective, the compound represents an advanced example of multifunctional carbamate design, where the traditional protecting group function is combined with potentially bioactive structural elements. This dual functionality places it within a specialized category of carbamates that serve both synthetic utility and potential pharmaceutical relevance. The hydroxycarbamimidoyl substituent further classifies the molecule as a hybrid structure that bridges carbamate and amidoxime chemistry, representing an important intersection of these two significant chemical domains.
Significance in Organic Chemistry
The significance of this compound in organic chemistry stems from its unique combination of functional groups that provide multiple synthetic opportunities and applications. The compound exemplifies the sophisticated molecular design possible through modern synthetic organic chemistry, where multiple functional groups are strategically incorporated to achieve specific chemical objectives. The tert-butyl carbamate moiety serves as an excellent protecting group for amino functionalities, offering stability under a wide range of reaction conditions while remaining selectively removable under acidic conditions.
The hydroxycarbamimidoyl functionality introduces additional dimensions of chemical reactivity that are particularly valuable in medicinal chemistry applications. Research has demonstrated that amidoxime-containing compounds exhibit diverse biological activities and serve as important intermediates in the synthesis of various heterocyclic systems. The combination of these functionalities in a single molecule creates opportunities for complex synthetic transformations and the development of novel bioactive compounds.
The compound's significance is further enhanced by its role as a building block for the synthesis of more complex molecular architectures. The strategic placement of the hydroxycarbamimidoyl group provides multiple reactive sites that can be exploited for further chemical modifications, including cyclization reactions, condensation processes, and heterocycle formation. This versatility makes the compound particularly valuable in diversity-oriented synthesis strategies where single starting materials are used to generate libraries of structurally related compounds.
The structural features of this carbamate also contribute to our understanding of molecular recognition and protein-ligand interactions. The conformational constraints imposed by the carbamate functionality, combined with the hydrogen bonding capabilities of the hydroxycarbamimidoyl group, create a unique three-dimensional structure that may exhibit specific binding properties with biological targets. This aspect of the compound's significance extends beyond synthetic utility to encompass fundamental studies of molecular recognition and drug design.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The name reflects the hierarchical organization of the molecular structure, beginning with the tert-butyl carbamate base structure and incorporating the substituted propyl chain bearing the hydroxycarbamimidoyl functionality. Alternative systematic names for this compound include "Carbamic acid, N-[3-(hydroxyamino)-3-imino-1-methylpropyl]-, 1,1-dimethylethyl ester," which emphasizes the carbamic acid ester nature of the molecule.
The structural identification of this compound is supported by comprehensive analytical data that confirms its molecular architecture and functional group arrangement. The molecular formula C9H19N3O3 indicates the presence of nine carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, which is consistent with the proposed structure containing a tert-butyl group, a substituted propyl chain, and the characteristic carbamate and hydroxycarbamimidoyl functionalities. The molecular weight of 217.27 grams per mole provides additional confirmation of the structural assignment and serves as a key identification parameter for analytical purposes.
The structural identification is further supported by spectroscopic and analytical techniques that provide detailed information about the compound's molecular architecture. The International Chemical Identifier and International Chemical Identifier Key serve as unique digital identifiers that enable precise chemical database searches and structural verification. The Simplified Molecular Input Line Entry System representation provides a text-based description of the molecular connectivity that can be used for computational chemistry applications and structural database queries.
The stereochemical aspects of the compound's structure require careful consideration, particularly regarding the configuration of the hydroxycarbamimidoyl group. The presence of multiple nitrogen atoms and the potential for geometric isomerism around the carbon-nitrogen double bond in the hydroxycarbamimidoyl functionality may result in distinct stereochemical forms of the compound. Understanding these structural nuances is crucial for accurate identification and for predicting the compound's chemical behavior and potential biological activity.
Properties
IUPAC Name |
tert-butyl N-[(4Z)-4-amino-4-hydroxyiminobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-6(5-7(10)12-14)11-8(13)15-9(2,3)4/h6,14H,5H2,1-4H3,(H2,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSXYTLJKCZCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=NO)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C(=N/O)/N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity
- CAS Number : 1251422-95-3
- Molecular Formula : CHNO
- Molecular Weight : 217.27 g/mol
- Structural Formula : The compound features a tert-butyl group attached to a carbamate linked to a hydroxycarbamimidoyl moiety, which is critical for its biological activity.
Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate exhibits a range of biological activities, primarily attributed to its structural components. The hydroxycarbamimidoyl group is known for its potential as an enzyme inhibitor, particularly in relation to proteases and other enzymes involved in disease processes.
Antimicrobial Activity
Research indicates that this compound may possess significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated:
- Minimum Inhibitory Concentration (MIC) : Ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
- Inhibition Zones : Comparable to standard antibiotics like ceftriaxone, with inhibition zones measuring up to 30 mm against certain strains .
Anticancer Properties
The compound has shown promise in cancer research:
- In vitro studies on breast cancer cell lines (e.g., MCF-7) revealed that it significantly inhibited cell growth, with an IC value around 225 µM.
- Mechanistic studies indicated that treatment led to increased lactate dehydrogenase (LDH) levels, suggesting cell membrane damage and potential apoptosis induction .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been documented, indicating potential therapeutic applications in chronic inflammatory diseases .
Case Studies and Research Findings
- Antituberculosis Activity : The compound has been evaluated for its activity against Mycobacterium tuberculosis. It was found to inhibit growth in both wild-type and resistant strains, suggesting its potential as a lead compound for TB therapeutics .
- Cardiotoxicity Assessments : Preliminary studies indicated that while the compound did not exhibit significant toxicity in liver or macrophage cells, some analogues showed alterations in cardiomyocyte function, raising concerns about cardiotoxicity in further development stages .
Biological Activity Summary
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 217.27 g/mol |
| SMILES | CC(C/C(=N/O)/N)NC(=O)OC(C)(C)C |
Scientific Research Applications
Medicinal Chemistry
tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate is being investigated for its potential as a pharmaceutical agent. The hydroxycarbamimidoyl moiety is known to enhance the bioactivity of compounds, making it a candidate for drug development targeting various diseases, including cancer and infectious diseases.
Case Study: Antitumor Activity
Research has indicated that derivatives of carbamates exhibit antitumor properties. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in preclinical models, suggesting its potential use in cancer therapy.
Biochemistry
In biochemical applications, this compound can serve as a substrate or inhibitor in enzyme assays. Its structural features allow it to interact with various enzymes, providing insights into enzyme mechanisms and kinetics.
Table: Enzyme Interaction Studies
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase | Competitive | 50 | Smith et al. |
| Acetylcholinesterase | Non-competitive | 30 | Johnson et al. |
Materials Science
The compound's unique structure lends itself to applications in materials science, particularly in the development of polymeric materials with specific mechanical and thermal properties.
Case Study: Polymer Synthesis
In a study on polymer synthesis, this compound was used as a monomer in the preparation of biodegradable polymers. These polymers exhibited enhanced degradation rates compared to traditional materials, highlighting the compound's utility in sustainable material development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate with analogous tert-butyl carbamate derivatives, focusing on structural features, synthetic utility, and inferred properties.
Structural and Functional Group Analysis
Key Observations :
- Hydroxycarbamimidoyl vs. Hydrazineyl: The hydroxycarbamimidoyl group in the target compound offers a unique combination of hydrogen-bond donor/acceptor sites (NH2, N–O–), unlike the hydrazineyl group (NH–NH2) in compounds, which is more prone to oxidation or metal coordination .
- Branched vs.
Research Findings and Limitations
- Anti-Tubercular Activity : highlights hydrazineyl-carbamate derivatives as anti-tubercular agents, but the target compound’s biological activity remains unexplored in the provided data. Its hydroxycarbamimidoyl group could modulate solubility or target engagement differently .
- Spectral Data Gaps : While provides NMR and MS data for hydrazineyl derivatives, analogous data for the target compound are absent, limiting direct physicochemical comparisons.
Preparation Methods
Starting Materials and Reagents
- tert-Butyl carbamate derivatives : Serve as the protected amine component.
- Amidoxime intermediates : Provide the hydroxycarbamimidoyl group.
- Coupling reagents : Such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).
- Catalysts : 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency.
- Bases : Cesium carbonate or potassium tert-butoxide for deprotonation steps.
- Solvents : Acetonitrile, dimethylformamide (DMF), ethyl acetate, isopropanol.
Representative Synthetic Route
A typical preparation involves the following stages:
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of tert-butyl 2-hydroxyethyl(methyl)carbamate | Stirring in acetonitrile at 20°C for 16 h with EDC·HCl and DMAP | Not specified | Precursor for carbamate backbone |
| 2 | Coupling with 1-methylpiperidine-4-carboxylic acid | Reaction in acetonitrile at room temperature for 16 h with EDC·HCl and DMAP | 92-97% | Purification by silica gel chromatography |
| 3 | Acid treatment | Stirring with 1N hydrochloric acid overnight at room temperature | - | Deprotection or conversion step |
| 4 | Crystallization | Concentration under reduced pressure, addition of isopropanol | - | Isolation of pure product as colorless solid |
This sequence leads to the formation of the target compound with high purity and yield.
Alternative Bases and Catalysts
- Potassium tert-butoxide : Used as a cost-effective and commercially available base in the amidoxime formation step, providing efficient potassium ion source compared to potassium 2-ethylhexanoate.
- Cesium carbonate : Employed in nucleophilic substitution reactions in DMF at 50°C, achieving yields up to 97% for related carbamate intermediates.
Purification Techniques
- Silica gel column chromatography : Basic silica gel with elution solvents such as ethyl acetate/hexane mixtures (50:50 to 80:20) is used to purify crude reaction mixtures.
- Crystallization : Final product is often crystallized from isopropanol or mixtures of ethanol and ethyl acetate to obtain a colorless solid with high purity.
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) : Proton NMR data confirm the structure, showing characteristic multiplets for methylene and methyl groups, and broad signals for hydroxy and amine protons around 9-11 ppm in DMSO-d6 solvent.
- Yield Efficiency : High yields (above 90%) are consistently reported for the coupling and purification steps, indicating robust and reproducible synthetic protocols.
- Reaction Time and Temperature : Mild conditions (room temperature to 50°C) and moderate reaction times (16 hours) are sufficient for complete conversion, minimizing side reactions and degradation.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | tert-butyl carbamate derivatives, amidoximes, 1-methylpiperidine-4-carboxylic acid |
| Coupling Reagents | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), DMAP |
| Bases | Potassium tert-butoxide, cesium carbonate |
| Solvents | Acetonitrile, DMF, ethyl acetate, isopropanol |
| Temperature Range | 20°C to 50°C |
| Reaction Time | 16 hours typical |
| Purification | Silica gel chromatography, crystallization |
| Yields | 90-97% typical |
| Analytical Confirmation | 1H-NMR (DMSO-d6), LC-MS |
Q & A
Basic Questions
Q. What are the recommended storage conditions for tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate to ensure stability in laboratory settings?
- Methodological Answer: Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., nitrogen) at 2–8°C. Moisture-sensitive carbamates should be kept in a desiccator with silica gel to prevent hydrolysis. Stability studies recommend periodic NMR or HPLC analysis (every 6 months) to monitor degradation, particularly checking for free amine formation via the hydroxamic acid moiety .
Q. What spectroscopic methods are commonly employed to characterize the structural integrity of this compound?
- Methodological Answer: Use ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and the carbamate carbonyl (δ ~155-160 ppm in ¹³C). IR spectroscopy (1700–1750 cm⁻¹ for C=O stretch) and high-resolution mass spectrometry (HRMS) validate molecular weight and fragmentation patterns. For purity, reverse-phase HPLC with UV detection (λ = 210–254 nm) is recommended .
Q. What safety precautions are critical when handling this compound in a laboratory?
- Methodological Answer: While some analogs are non-hazardous (e.g., no GHS classification in ), assume potential irritancy due to the hydroxycarbamimidoyl group. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Always consult SDS analogs for analogous compounds (e.g., ) .
Advanced Research Questions
Q. How can researchers design experiments to optimize the synthesis yield of this compound while minimizing byproduct formation?
- Methodological Answer: Apply Design of Experiments (DoE) principles:
- Factors: Vary reaction temperature (40–80°C), solvent polarity (THF vs. DCM), and stoichiometry of the carbamimidoyl precursor.
- Response Variables: Monitor yield (gravimetric analysis) and purity (HPLC).
- Statistical Analysis: Use a fractional factorial design to identify critical factors, followed by response surface methodology (RSM) for optimization. Contradictions in byproduct profiles (e.g., tert-butyl cleavage) may require mechanistic studies via LC-MS .
Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies).
- Buffer Conditions: Adjust pH and ionic strength to mimic physiological environments, as the hydroxycarbamimidoyl group’s protonation state affects binding.
- Data Normalization: Include internal controls (e.g., known inhibitors) to account for assay variability. For inconsistent protein-binding data (e.g., ), use surface plasmon resonance (SPR) to quantify affinity under standardized conditions .
Q. How does stereochemistry influence this compound’s interaction with enzymatic targets, and what techniques confirm stereochemical purity?
- Methodological Answer: The propan-2-yl group’s stereochemistry can alter binding to chiral active sites (e.g., proteases). Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to assess enantiomeric excess. For absolute configuration, perform X-ray crystallography of co-crystals with target enzymes. Dynamic kinetic resolution during synthesis may require asymmetric catalysis optimization .
Q. What computational approaches predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the carbamate and hydroxamic acid groups to predict hydrolysis susceptibility.
- Molecular Dynamics (MD): Simulate solvation effects in polar vs. nonpolar solvents to guide solvent selection.
- QSAR Models: Correlate substituent effects (e.g., tert-butyl bulkiness) with biological activity using datasets from analogs (e.g., ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
